![molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 74630-73-2](/img/structure/B1362576.png)

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

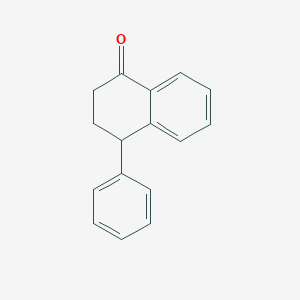

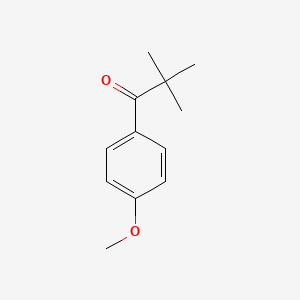

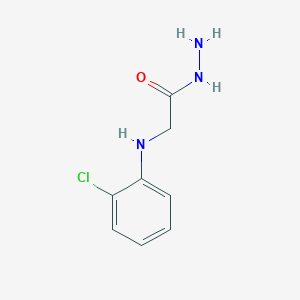

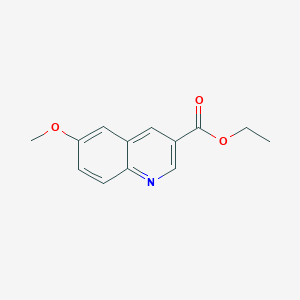

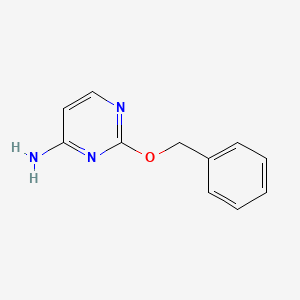

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .

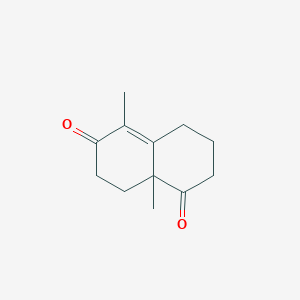

Synthesis Analysis

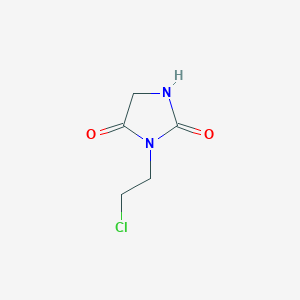

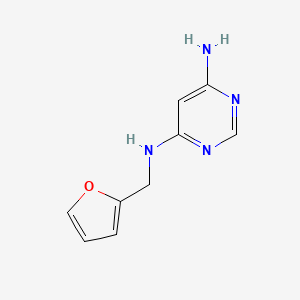

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .Applications De Recherche Scientifique

- 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibits promising anticancer activity. Researchers have investigated its effects against various cancer cell lines, including HT-29, A-549, MCF-7, and 3T3-L1. The compound demonstrates dose-dependent antiproliferative effects, making it a potential candidate for cancer therapy .

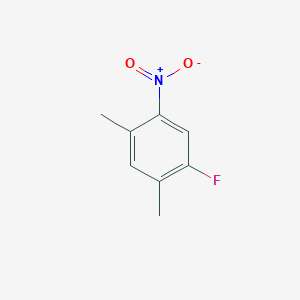

- Some derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have shown efficacy against fungal pathogens. For instance, certain compounds were effective against Trichophyton rubrum and Microsporum audounii, with minimal inhibitory concentrations (MIC) as low as 6 μg/cm3 .

- CITCO, an imidazothiazole derivative related to 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, stimulates human constitutive androstane receptor (CAR) nuclear translocation. It has been used to activate both mouse and human CAR .

Anticancer Properties

Antifungal Activity

Constitutive Androstane Receptor (CAR) Activation

Mécanisme D'action

Target of Action

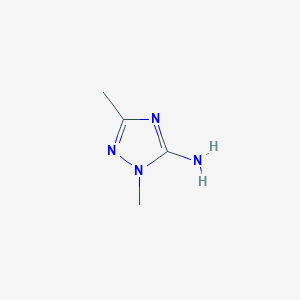

Similar compounds, such as citco, an imidazothiazole derivative, have been shown to stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism and disposition.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with dna and topoisomerase ii, leading to dna double-strand breaks .

Result of Action

Similar compounds have been shown to have antiproliferative effects against various cancer cell lines .

Propriétés

IUPAC Name |

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHHDLZBYCPJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317392 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74630-73-2 |

Source

|

| Record name | 74630-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.